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Compound of Interest

Compound Name: Angiopeptin TFA

Cat. No.: B8198247 Get Quote

For researchers, scientists, and drug development professionals, understanding the nuanced

differences between native peptides and their synthetic analogs is crucial for advancing

therapeutic strategies. This guide provides a detailed, data-driven comparison of Angiopeptin, a

synthetic somatostatin analog, and native somatostatin, focusing on their structural, functional,

and pharmacological distinctions.

Core Molecular and Pharmacokinetic Properties
Native somatostatin is a naturally occurring peptide hormone that exists in two active forms: a

14-amino acid peptide (SS-14) and a 28-amino acid peptide (SS-28).[1] Both are derived from

the precursor preprosomatostatin and are characterized by a cyclic structure formed by a

disulfide bond.[1] A significant limitation of native somatostatin in clinical applications is its very

short plasma half-life of 1 to 3 minutes, which necessitates continuous intravenous infusion for

sustained therapeutic effect.[2][3]

Angiopeptin, also known as Lanreotide, is a synthetic, long-acting cyclic octapeptide analog of

somatostatin.[4] Its structure has been modified to enhance stability and duration of action. The

apparent plasma half-life of a slow-release formulation of Angiopeptin has been reported to be

approximately 4.5 days, a stark contrast to its native counterpart.
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Property
Native Somatostatin (SS-
14)

Angiopeptin (Lanreotide)

Synonyms

Growth Hormone-Inhibiting

Hormone (GHIH),

Somatotropin Release-

Inhibiting Factor (SRIF)

Lanreotide, BIM 23014,

Somatuline

Amino Acid Sequence

Ala-Gly-Cys-Lys-Asn-Phe-Phe-

Trp-Lys-Thr-Phe-Thr-Ser-Cys

(cyclic, disulfide bridge Cys3-

Cys14)

D-2Nal-Cys-Tyr-D-Trp-Lys-Val-

Cys-Thr-NH2 (cyclic, disulfide

bridge Cys2-Cys7)

Molecular Formula C76H104N18O19S2 C54H69N11O10S2

Molecular Weight ~1638 g/mol ~1096.3 g/mol

Half-Life 1-3 minutes
~4.5 days (slow-release

formulation)

Receptor Binding Affinity and Functional Selectivity
Both native somatostatin and Angiopeptin exert their effects by binding to a family of five G-

protein-coupled receptors known as somatostatin receptors (SSTR1-SSTR5). However, their

binding affinities for these receptor subtypes differ significantly, which accounts for their distinct

pharmacological profiles. Native somatostatin binds to all five receptor subtypes with high

affinity, while Angiopeptin shows a preference for SSTR2 and SSTR5.

The following table summarizes the binding affinities (IC50 in nM) of native somatostatin and

Angiopeptin to the five human SSTR subtypes. Lower IC50 values indicate higher binding

affinity.
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Receptor Subtype
Native Somatostatin (SS-
14) IC50 (nM)

Angiopeptin (Lanreotide)
IC50 (nM)

SSTR1 ~1 >1000

SSTR2 ~1 ~1

SSTR3 Data not consistently available Moderate affinity

SSTR4 ~1 >1000

SSTR5 ~2.1 ~5

Note: IC50 values are compiled from various sources and may vary depending on the specific

assay conditions.

This differential binding profile is critical. The high affinity of Angiopeptin for SSTR2 is believed

to be central to its potent anti-proliferative and anti-secretory effects, as SSTR2 is frequently

overexpressed in neuroendocrine tumors.

Comparative Biological Effects: Proliferation and
Angiogenesis
Inhibition of Cellular Proliferation
A key therapeutic target for both native somatostatin and its analogs is the inhibition of cell

proliferation, particularly in the context of cancer. The anti-proliferative effects are mediated

directly through SSTRs on tumor cells and indirectly by inhibiting the release of growth factors.

A direct comparison of the anti-proliferative effects of somatostatin (SRIF) and Angiopeptin was

conducted on Chinese Hamster Ovary (CHO-K1) cells stably expressing human SSTR2

(hSSTR2) and SSTR5 (hSSSTR5) receptors. The study measured the inhibition of basic

fibroblast growth factor (bFGF)-stimulated cell re-growth.
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Compound Receptor pIC50
Efficacy (%
Inhibition)

Somatostatin (SRIF) hSSTR2 8.05 ± 0.03 Full agonist

hSSTR5 8.56 ± 0.12 Full agonist

Angiopeptin hSSTR2 8.69 ± 0.25
Partial agonist (44.6 ±

2.7%)

hSSTR5 No agonist activity
Antagonist (pKB ≈

10.4)

Data from Alderton et al., Br J Pharmacol, 1998.

These results demonstrate that while both compounds inhibit proliferation via SSTR2,

Angiopeptin acts as a partial agonist. At the hSSTR5 receptor, Angiopeptin shows no agonist

activity and, in fact, can antagonize the inhibitory effects of native somatostatin.

Modulation of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and

metastasis. Both native somatostatin and Angiopeptin have been shown to possess anti-

angiogenic properties. These effects are thought to be mediated both directly, by acting on

SSTRs expressed on endothelial cells, and indirectly, by inhibiting the secretion of pro-

angiogenic factors like vascular endothelial growth factor (VEGF) and insulin-like growth factor-

1 (IGF-1).

Signaling Pathways
Upon binding to SSTRs, particularly SSTR2, both native somatostatin and Angiopeptin trigger a

cascade of intracellular signaling events. The primary mechanism involves the inhibition of

adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn,

affects downstream pathways, including the mitogen-activated protein kinase (MAPK) pathway

and the activation of phosphotyrosine phosphatases (PTPs) such as SHP-1 and SHP-2. These

pathways ultimately lead to cell cycle arrest and apoptosis, contributing to the anti-proliferative

effects of these compounds.
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Caption: General signaling pathway for Angiopeptin and Somatostatin via SSTR2.

Experimental Protocols
Receptor Binding Assay (Competitive)
This protocol outlines a general method for determining the binding affinity of a compound to a

specific somatostatin receptor subtype.

Cell Culture and Membrane Preparation:

Culture cells stably expressing the human SSTR subtype of interest (e.g., CHO-K1 cells).

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl) to prepare cell

membranes.
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Centrifuge the homogenate and resuspend the membrane pellet in a binding buffer.

Determine the protein concentration of the membrane preparation.

Binding Reaction:

In a 96-well plate, add a fixed concentration of a radiolabeled ligand with known affinity for

the SSTR subtype (e.g., ¹²⁵I-Somatostatin).

Add increasing concentrations of the unlabeled competitor compound (Angiopeptin or

native somatostatin).

Add the cell membrane preparation to initiate the binding reaction.

Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60

minutes) to reach equilibrium.

Separation and Detection:

Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free

radioligand.

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

Plot the percentage of specific binding of the radioligand as a function of the competitor

concentration.

Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the

specific binding of the radioligand) using non-linear regression analysis.

Cell Proliferation Assay (XTT-based)
This protocol describes a colorimetric assay to measure the anti-proliferative effects of

Angiopeptin and native somatostatin.
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Cell Seeding:

Seed cells (e.g., vascular smooth muscle cells or tumor cell lines) in a 96-well plate at a

predetermined density.

Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

Compound Treatment:

Prepare serial dilutions of Angiopeptin and native somatostatin in a suitable cell culture

medium.

If studying the inhibition of growth factor-stimulated proliferation, pre-treat cells with a

growth factor (e.g., bFGF).

Add the different concentrations of the test compounds to the respective wells.

Include control wells with vehicle only.

Incubate the plate for a specified period (e.g., 48-72 hours).

XTT Labeling and Incubation:

Prepare the XTT labeling mixture according to the manufacturer's instructions.

Add the XTT labeling mixture to each well.

Incubate the plate for 2-4 hours to allow for the conversion of XTT to a colored formazan

product by metabolically active cells.

Data Acquisition and Analysis:

Measure the absorbance of each well at a wavelength of 450-500 nm using a microplate

reader.

Subtract the background absorbance from all readings.
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Calculate the percentage of cell proliferation inhibition for each concentration of the test

compounds relative to the control.

Plot the percentage of inhibition against the compound concentration to determine the

pIC50 value.
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Caption: Workflow for a typical XTT-based cell proliferation assay.
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Conclusion
In summary, while Angiopeptin is a functional analog of native somatostatin, it possesses key

structural modifications that confer a significantly longer half-life and a more selective receptor

binding profile. Its high affinity for SSTR2 makes it a potent inhibitor of cell proliferation and

hormone secretion, particularly relevant in the context of neuroendocrine tumors. However, its

partial agonism at SSTR2 and antagonism at SSTR5 highlight the complex pharmacology of

this synthetic peptide, which can lead to different biological outcomes compared to the broader

activity of native somatostatin. For researchers and clinicians, the choice between these

molecules will depend on the specific therapeutic goal, the receptor expression profile of the

target tissue, and the desired duration of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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